Linadryl hydrochloride
Overview
Description
Diphenhydramine is an antihistamine and sedative primarily used to treat allergies, insomnia, and symptoms of the common cold . It is also less commonly used for tremors in parkinsonism, and nausea . It is taken by mouth, injected into a vein, injected into a muscle, or applied to the skin .
Synthesis Analysis
A highly integrated approach to the development of a process for the continuous synthesis and purification of diphenhydramine has been reported . Mass spectrometry (MS) is utilized throughout the system for on-line reaction monitoring, off-line yield quantitation, and as a reaction screening module that exploits reaction acceleration in charged microdroplets for high throughput route screening .Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of Linadryl H molecule .Chemical Reactions Analysis
The continuous-flow synthesis and purification of diphenhydramine have been studied . The ability to rapidly screen conditions in charged microdroplets was used to guide optimization of the process in a microfluidic reactor . A quantitative MS method was developed and used to measure the reaction kinetics .Physical And Chemical Properties Analysis
The physical and chemical properties of diphenhydramine hydrochloride include a fusion temperature of 443K . More detailed physicochemical properties can be found in the safety data sheet .Scientific Research Applications
1. Antihistamine Agent
Linadryl hydrochloride, also known as beta-morpholinoethyl benzhydryl ether hydrochloride, has been studied for its effects as an antihistamine agent. A clinical investigation involving 250 individuals, including those with allergic diseases, found that Linadryl hydrochloride, when administered orally in doses ranging from 300 to 1,200 mg daily, demonstrated a variable effect on gastric acid secretion and histamine responses of the skin. It was also noted for providing a sense of well-being and more restful sleep in some individuals. However, its effectiveness was considered to be less than benadryl, and a significant proportion of patients experienced drowsiness as a side effect (McBAVACK, Schulman, & Boyd, 1948).
2. Environmental Degradation Studies
Linadryl hydrochloride appears to be mistakenly linked to research on hexachlorocyclohexane (HCH) degradation, likely due to a similarity in naming conventions. Studies on HCH degradation focus on the lin genes (such as linA and linB) in various bacterial strains like Sphingomonas paucimobilis, which are responsible for the biodegradation of HCH isomers in the environment. These genes encode enzymes that play a crucial role in degrading environmentally persistent pollutants like HCH, thus contributing to bioremediation efforts (Kumari et al., 2002); (Trantírek et al., 2001); (Lal et al., 2010); (Okai et al., 2010).
Safety And Hazards
Diphenhydramine may cause dizziness or drowsiness . Use caution when driving, operating machinery, or performing other hazardous activities . The U.S. Food and Drug Administration (FDA) warns that taking higher than recommended doses of diphenhydramine can lead to serious heart problems, seizures, coma, or even death .
properties
IUPAC Name |
4-(2-benzhydryloxyethyl)morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-13-20-11-14-21-15-12-20;/h1-10,19H,11-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBFGAOTUOOEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207998 | |
Record name | Linadryl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Linadryl hydrochloride | |
CAS RN |
5928-69-8 | |
Record name | Linadryl hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linadryl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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